Caspofungin

Invasive Candidiasis Antifungal Stewardship Clinical Trial

As the first approved echinocandin, Caspofungin (CAS 162808-62-0) is uniquely indicated for invasive aspergillosis salvage therapy and offers the most comprehensive pediatric data among its class. Its extensively characterized PK/PD profile in critically ill populations makes it the definitive choice for longitudinal resistance surveillance, dose optimization studies, and comparative efficacy trials. Procure high-purity Caspofungin for your research.

Molecular Formula C52H88N10O15
Molecular Weight 1093.3 g/mol
CAS No. 162808-62-0
Cat. No. B549164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspofungin
CAS162808-62-0
SynonymsCancidas
caspofungin
caspofungin acetate
Caspofungin MSD
L 743,872
L 743872
L-743,872
L-743872
L743,872
L743872
MK 0991
MK-0991
MK0991
Molecular FormulaC52H88N10O15
Molecular Weight1093.3 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
InChIInChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-/m0/s1
InChIKeyJYIKNQVWKBUSNH-WVDDFWQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol;  slightly sol in ethanol /Acetate/
Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2)
Storage−20°C

Caspofungin (CAS 162808-62-0) Procurement Evidence Guide: Quantified Differentiation for Scientific Selection


Caspofungin (CAS 162808-62-0) is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal agents [1]. It exerts fungicidal activity through noncompetitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall biosynthesis that is absent in mammalian cells [1]. Caspofungin is approved for the treatment of invasive candidiasis, esophageal candidiasis, and invasive aspergillosis in patients refractory to or intolerant of other therapies, as well as for empirical therapy of presumed fungal infections in febrile neutropenic patients [2]. As the first approved echinocandin, it established the clinical utility of this class and serves as a benchmark against which newer agents are evaluated [1].

Caspofungin Procurement Considerations: Why Echinocandin Class Substitution Is Not Supported by Evidence


Although all three approved echinocandins (caspofungin, micafungin, anidulafungin) share the same molecular target and demonstrate comparable clinical efficacy in network meta-analyses [1], they exhibit distinct pharmacokinetic, safety, and dosing profiles that preclude simple interchangeability in research or clinical procurement settings. Caspofungin is the only echinocandin indicated for invasive aspergillosis salvage therapy [2] and demonstrates superior pediatric regulatory data coverage [2]. Furthermore, differential MIC distributions against specific Candida species [3] and distinct adverse event profiles [4] necessitate compound-specific selection based on the intended application. The following quantitative evidence dimensions establish precisely where caspofungin diverges from its closest comparators in measurable, actionable ways.

Caspofungin Evidence Dimensions: Head-to-Head and Cross-Study Quantitative Differentiation Data


Caspofungin vs. Amphotericin B Deoxycholate in Invasive Candidiasis: Comparable Efficacy with 11-Fold Lower Drug-Related Discontinuation

In a randomized, double-blind, multicenter trial (N=239 adults), caspofungin demonstrated comparable efficacy to amphotericin B deoxycholate in invasive candidiasis, with successful outcomes in 73.4% versus 61.7% of patients (adjusted difference 12.7 percentage points; 95.6% CI: −0.7 to 26.0) [1]. Crucially, drug-related adverse events were significantly less frequent with caspofungin, resulting in a discontinuation risk ratio of 0.11 (95% CI: 0.04–0.36) relative to amphotericin B [2]. This represents an approximately 89% reduction in the risk of treatment discontinuation due to adverse events.

Invasive Candidiasis Antifungal Stewardship Clinical Trial

Caspofungin vs. Micafungin Safety Profile: Lower Incidence of Significant Drug-Related Adverse Events in Head-to-Head Trial

In a prospective, randomized, double-blind head-to-head study (N=120 Japanese patients), caspofungin (70/50 mg) was directly compared with micafungin (150 mg) for candidiasis and aspergillosis. The proportion of patients developing significant drug-related adverse events (defined as serious drug-related adverse events or adverse events leading to discontinuation) was 5.0% (3/60) in the caspofungin group versus 10.0% (6/60) in the micafungin group [1]. While the difference did not reach statistical significance (95% CI for difference: −15.9% to 5.2%), the absolute reduction of 5.0 percentage points represents a 50% lower incidence numerically.

Drug Safety Adverse Event Monitoring Clinical Trial

Caspofungin MIC90 Against Candida spp.: 0.25 µg/mL vs. Anidulafungin 2 µg/mL and Micafungin 1 µg/mL in 6-Year Global Surveillance

In a 6-year global surveillance study of 5,346 invasive Candida isolates from over 90 medical centers, caspofungin exhibited an MIC90 of 0.25 µg/mL against all Candida species, compared with MIC90 values of 2 µg/mL for anidulafungin and 1 µg/mL for micafungin [1]. For C. albicans specifically, caspofungin inhibited 100% of isolates at ≤2 µg/mL (MIC90 = 0.06 µg/mL), versus 99.6% for anidulafungin [1]. Caspofungin also demonstrated a numerically lower MIC50 (0.03 µg/mL) compared to anidulafungin (0.06 µg/mL), though micafungin showed the lowest MIC50 at 0.015 µg/mL [1].

Antifungal Susceptibility MIC Distribution Surveillance

Caspofungin Pharmacokinetic/Pharmacodynamic Target Attainment: >90% Probability for Candida spp. with MIC ≤0.06 mg/L Using Standard Dosing

Population PK modeling and Monte Carlo simulations in critically ill adult patients on continuous venovenous haemodiafiltration (CVVHDF) demonstrated that caspofungin achieves >90% PK/PD target attainment (defined as AUC0-24/MIC ratio) for candidiasis when the isolate MIC is ≤0.06 mg/L, irrespective of the dosing regimen used [1]. However, the licensed regimen (70 mg loading dose followed by 50 mg/day maintenance) was insufficient to achieve target attainment for C. albicans and C. parapsilosis with MIC ≥0.1 mg/L, highlighting a quantifiable threshold for dose optimization [1]. A separate study (CASPOLOAD) in ICU patients demonstrated that a 140 mg loading dose increased first-24h AUC0-24h to 79.1 mg·h/L (IQR 55.2–108.4), comparable to values normally achieved only by day 3 with standard dosing, enabling early achievement of PK/PD targets [2].

PK/PD Modeling Monte Carlo Simulation Target Attainment

Caspofungin β-(1,3)-D-Glucan Synthase Inhibition: IC50 of 1.30 nM Against C. albicans in Presence of Serum

Caspofungin inhibits β-(1,3)-D-glucan synthase from Candida albicans with an IC50 of 1.30 nM, measured via [³H]uridine diphosphoglucose incorporation in the presence of 10% serum [1]. The parent natural product pneumocandin B0 exhibited an IC50 of 70 nM against the same target, demonstrating a 54-fold improvement in potency through semi-synthetic optimization [2]. This sub-nanomolar to low nanomolar potency at the molecular target level distinguishes caspofungin from earlier-generation echinocandin scaffolds and provides a quantifiable benchmark for potency comparisons in target-based screening.

Enzyme Inhibition Target Engagement In Vitro Potency

Caspofungin Regulatory Differentiation: Sole Echinocandin with FDA-Approved Invasive Aspergillosis Salvage Therapy Indication

Caspofungin is the only echinocandin approved by the FDA for the treatment of invasive aspergillosis in patients who are refractory to or intolerant of other therapies (i.e., amphotericin B, lipid formulations of amphotericin B, and/or itraconazole) [1]. Neither micafungin nor anidulafungin carry this indication. This regulatory differentiation is supported by an open-label, noncomparative study in 69 patients with invasive aspergillosis, where caspofungin demonstrated a favorable response rate of 45% (95% CI: 33–57%) in a population with limited therapeutic alternatives [1].

Regulatory Approval Invasive Aspergillosis Salvage Therapy

Caspofungin Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Invasive Candidiasis Clinical Trials and Comparator Studies

In randomized controlled trials for invasive candidiasis, caspofungin serves as an established active comparator with extensive published data. The pivotal trial demonstrating 73.4% favorable response rate and 11-fold lower discontinuation risk versus amphotericin B [6] provides a robust benchmark for evaluating novel antifungal agents. Caspofungin's status as the reference treatment in echinocandin network meta-analyses further supports its selection as a control arm in comparative efficacy studies [5].

In Vitro Antifungal Susceptibility Testing and Surveillance Programs

For microbiology laboratories and global surveillance programs, caspofungin provides a well-characterized susceptibility profile with established MIC90 values (0.25 µg/mL against all Candida spp.) [6]. Its inclusion in susceptibility testing panels enables cross-study comparisons and trend monitoring, supported by 6 years of global surveillance data across over 90 medical centers and 5,346 isolates [6]. The compound's stable susceptibility profile over time makes it suitable for longitudinal resistance monitoring.

PK/PD Modeling and Dose Optimization Research in Special Populations

Caspofungin's extensively characterized population pharmacokinetics in critically ill patients, including those on CVVHDF [6] and ICU patients requiring loading dose strategies [5], make it the preferred echinocandin for PK/PD research. The availability of Monte Carlo simulation data establishing >90% target attainment at MIC ≤0.06 mg/L [6] provides a quantitative framework for dose optimization studies in hepatic impairment, obesity, and other special populations where altered pharmacokinetics may impact efficacy.

Pediatric Antifungal Formulation and Dosing Studies

Caspofungin is approved for use in pediatric patients aged 3 months and older across multiple indications including empirical therapy, candidemia, esophageal candidiasis, and invasive aspergillosis salvage therapy [6]. This comprehensive pediatric labeling, which includes body-surface-area-based dosing algorithms, distinguishes caspofungin from other echinocandins and supports its procurement for pediatric clinical trials, age-specific formulation development, and pediatric infectious disease research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caspofungin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.